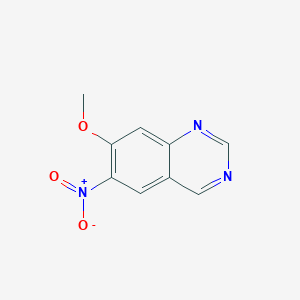

7-Methoxy-6-nitroquinazoline

Description

Contextualization of the Quinazoline (B50416) Heterocyclic System in Organic Chemistry

The quinazoline core is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.orgnih.gov This structural arrangement confers a unique electronic distribution and reactivity, making it a privileged scaffold in medicinal chemistry. researchgate.net Quinazoline and its derivatives are not merely laboratory curiosities; they are found in over 200 naturally occurring alkaloids and form the backbone of numerous synthetic compounds with a broad spectrum of biological activities. arabjchem.orgnih.gov The presence of two nitrogen atoms in the pyrimidine ring allows for various modes of interaction with biological targets, and the fused benzene ring provides a platform for diverse functionalization, enabling the fine-tuning of a molecule's physicochemical properties. nih.govijrar.org

The versatility of the quinazoline system is evident in its presence in several FDA-approved drugs, such as gefitinib (B1684475) and lapatinib, which are used in cancer therapy as kinase inhibitors. wikipedia.org These applications underscore the profound impact of quinazoline-based compounds on human health and highlight the ongoing importance of research into this heterocyclic system. mdpi.com

Academic Rationale for Investigating the Nitro- and Methoxy-Substituted Quinazoline Scaffold

The specific substitution pattern of a methoxy (B1213986) group at the 7-position and a nitro group at the 6-position of the quinazoline ring in 7-Methoxy-6-nitroquinazoline is not arbitrary. This particular arrangement of electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences the molecule's reactivity and provides strategic handles for further chemical modifications.

The nitro group, a strong deactivating group, can be readily reduced to an amino group. This transformation is a key step in many synthetic pathways, as the resulting amine can then be subjected to a wide array of chemical reactions, such as acylation or coupling reactions, to build more complex molecular architectures. chemicalbook.com For instance, the reduction of the nitro group in a related quinazoline derivative is a critical step in the synthesis of the anticancer drug Afatinib. hsppharma.comresearchgate.net

The methoxy group, on the other hand, is an activating group that can influence the regioselectivity of electrophilic substitution reactions on the benzene ring. Its presence can also be crucial for the biological activity of the final product, potentially enhancing binding affinity to a target protein through hydrogen bonding or other interactions. The strategic placement of these two functional groups makes this compound a highly valuable and versatile building block in organic synthesis. webofproceedings.orgnih.gov

Historical Overview of Quinazoline Synthesis and Functionalization Methodologies

The journey of quinazoline chemistry began in 1869 when Griess first prepared a quinazoline derivative. arabjchem.orgnih.gov The parent quinazoline molecule was synthesized later, in 1895, by Bischler and Lang. wikipedia.orgorientjchem.org Over the decades, numerous methods for the synthesis and functionalization of the quinazoline scaffold have been developed.

Early methods often relied on classical condensation reactions. The Niementowski reaction, for example, involves the condensation of anthranilic acid with amides and has been a longstanding method for preparing 4-oxo-3,4-dihydroquinazolines. arabjchem.orgorientjchem.org Gabriel reported an improved synthesis in 1903. wikipedia.orgnih.gov

Modern synthetic organic chemistry has introduced a plethora of more sophisticated and efficient methods. These include transition metal-catalyzed cross-coupling reactions, C-H functionalization, and multicomponent reactions, which allow for the construction of highly functionalized quinazoline derivatives with greater precision and in higher yields. nih.govchim.it The development of these advanced methodologies has been instrumental in expanding the chemical space accessible from quinazoline-based starting materials and has facilitated the synthesis of complex drug molecules. chim.it

The synthesis of this compound itself typically involves a multi-step sequence, often starting from a substituted anthranilic acid derivative. For example, a common route involves the nitration and subsequent chlorination of a quinazolinone precursor. mdpi.comresearchgate.net

Overview of Advanced Research Avenues for this compound and its Derivatives

The primary significance of this compound lies in its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors for the treatment of cancer. webofproceedings.orgmdpi.com Its derivatives have been extensively investigated for their potential to inhibit various kinases involved in cell signaling pathways, such as the epidermal growth factor receptor (EGFR). mdpi.comwebofproceedings.org

Recent research continues to explore the potential of this scaffold in developing novel therapeutic agents. For instance, derivatives of this compound are being investigated for their antimicrobial and anti-inflammatory properties. Furthermore, the unique chemical properties of this compound make it a valuable tool in chemical biology for the development of molecular probes to study enzyme function and cellular processes.

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

7-methoxy-6-nitroquinazoline |

InChI |

InChI=1S/C9H7N3O3/c1-15-9-3-7-6(4-10-5-11-7)2-8(9)12(13)14/h2-5H,1H3 |

InChI Key |

PTTONVQAZGGVPX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C=NC=NC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methoxy 6 Nitroquinazoline and Its Precursors

Strategies for Quinazoline (B50416) Ring Construction

The formation of the quinazoline ring, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, can be achieved through various synthetic strategies. These generally involve the cyclization of ortho-substituted aniline (B41778) derivatives, such as anthranilic acids or 2-aminobenzonitriles.

Cyclization reactions are a cornerstone of quinazoline synthesis, with several named reactions being of primary importance. The Niementowski quinazoline synthesis, first reported in 1895, is a classical and widely used method that involves the thermal condensation of an anthranilic acid with an amide to form a 3,4-dihydro-4-oxoquinazoline (a quinazolinone). evitachem.comevitachem.comwikipedia.org The reaction is versatile but often requires high temperatures. wikipedia.org

Modern variations have been developed to improve yields and reaction conditions. For instance, microwave irradiation has been shown to significantly accelerate the Niementowski reaction, reducing reaction times from hours to minutes and often providing products with high purity. scispace.com The reaction of anthranilic acid with formamide, for example, can be completed in a few minutes under microwave conditions to yield quinazolin-4-one in nearly quantitative amounts. scispace.com

| Reaction Name | Reactants | Conditions | Product | Reference(s) |

| Niementowski Reaction | Anthranilic acid, Formamide | Heat (130-135 °C), 2-4 hours | Quinazolin-4-one | scispace.com |

| Microwave-Assisted Niementowski | Anthranilic acid, Formamide | Microwave irradiation, ~10 min | Quinazolin-4-one | scispace.comsemanticscholar.org |

| Modified Niementowski | Anthranilic acid, Thionyl chloride, Ketones | Forms iminoketene intermediate | 4-Hydroxyquinoline derivatives | clockss.org |

Another significant strategy involves intramolecular azido-reductive cyclization, which has been effectively used to create the quinazolinone scaffold under mild conditions, often assisted by microwave irradiation. evitachem.com

Condensation and annulation reactions provide a powerful and flexible means to construct the quinazoline skeleton, often using metal catalysts to facilitate the transformation. The Friedländer synthesis, which traditionally produces quinolines from 2-aminobenzaldehydes and ketones, can be adapted for quinazoline synthesis. chemicalbook.com

Transition-metal-catalyzed reactions have become particularly prominent. Catalysts based on copper, cobalt, manganese, and palladium enable the construction of the quinazoline ring under milder conditions and with greater functional group tolerance. sciforum.net For example, copper-catalyzed annulation of 2-aminobenzonitriles with aldehydes and alcohols can produce functionalized quinazolines. thieme-connect.com Similarly, cobalt catalysts can be used in dehydrogenative annulation reactions of 2-aminoaryl alcohols with nitriles. smolecule.com These methods often proceed through cascade reactions, where multiple bonds are formed in a single pot, enhancing synthetic efficiency. smolecule.comacs.org

| Catalyst System | Reactants | Reaction Type | Reference(s) |

| Copper(I) Iodide (CuI) | o-Iodobenzaldehydes, Amidine hydrochlorides | Ullmann Condensation/Annulation | sciforum.net |

| Copper(II) Chloride (CuCl2) | 2-Aminoarylketones, Methylarenes, NH4OAc | Oxidative C-H Amination/Cyclization | sciforum.net |

| Manganese(I) Complex | 2-Amino-benzylalcohols, Nitriles | Acceptorless Dehydrogenative Annulation | smolecule.com |

| Cobalt Catalyst | Isocyanides, Benzo[d]imidazol-anilines | Isocyanide Insertion/Cyclization | sciforum.net |

| Palladium(II) Acetate | N-Allylamidines | Intramolecular C-H Functionalization | semanticscholar.org |

Synthesis of Key Precursors to 7-Methoxy-6-nitroquinazoline

The specific functionalization pattern of this compound requires the synthesis of carefully designed precursors. The journey to the final molecule typically begins with a substituted benzene derivative that undergoes cyclization to form the quinazoline-4-ol scaffold.

The synthesis of the target compound logically starts from an anthranilic acid derivative that already contains the necessary substituents in the correct orientation. For this compound, a key precursor is 2-amino-4-methoxy-5-nitrobenzoic acid . The synthesis of this compound often starts with 4-methoxybenzoic acid, which is first nitrated to introduce the nitro group at the 5-position. evitachem.com The resulting nitrobenzoic acid derivative is then aminated to yield the desired precursor. evitachem.com

Alternatively, a common starting material for a closely related structure is 2-amino-4-fluoro-5-nitrobenzoic acid . This compound can be synthesized by the nitration of 4-fluorobenzoic acid. evitachem.com The nitro group can subsequently be reduced to an amino group if needed for other synthetic routes. evitachem.com The presence of these functional groups allows for its use as a building block in the synthesis of complex heterocyclic systems. evitachem.comwebofproceedings.org

A direct route to incorporate the 7-methoxy group involves a nucleophilic aromatic substitution (SNAr) on a quinazoline ring that is activated by the electron-withdrawing nitro group. A highly efficient method starts with 7-fluoro-6-nitroquinazolin-4-ol . nih.gov This intermediate is treated with potassium hydroxide (B78521) in methanol (B129727) at an elevated temperature (80 °C). The fluoride (B91410) at the 7-position is an excellent leaving group and is readily displaced by the methoxide (B1231860) ion, affording 7-methoxy-6-nitroquinazolin-4-ol in high yield (92%). nih.gov

Reaction Scheme: Methoxylation of 7-fluoro-6-nitroquinazolin-4-ol

Starting Material : 7-fluoro-6-nitroquinazolin-4-ol

Reagents : Potassium hydroxide (KOH), Methanol (CH₃OH)

Conditions : 80 °C for 1 hour

Product : 7-methoxy-6-nitroquinazolin-4-ol

Yield : 92% nih.gov

This methoxy-functionalized quinazolinone is a crucial intermediate. For further reactions, the hydroxyl group at the 4-position is often converted into a better leaving group, such as a chlorine atom. This is achieved by treating 7-methoxy-6-nitroquinazolin-4-ol with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF, which produces 4-chloro-7-methoxy-6-nitroquinazoline (B1631271) with a yield of 86%. nih.gov

The foundational quinazoline-4-ol scaffold is typically formed via the cyclization of a substituted anthranilic acid. For instance, the precursor 7-fluoro-6-nitroquinazolin-4-ol is synthesized from 2-amino-4-fluoro-5-nitrobenzoic acid using a Niementowski-type reaction with a one-carbon source like formamide. scispace.comnih.gov This reaction constructs the pyrimidine ring onto the existing substituted benzene ring.

The resulting quinazolin-4-ol exists in tautomeric equilibrium with its quinazolin-4(3H)-one form. This scaffold is a versatile platform for further chemical modifications, as demonstrated by its conversion to the 4-chloro derivative, which is highly susceptible to nucleophilic substitution, enabling the introduction of various functionalities at the C4 position. nih.gov

Direct Synthetic Routes to this compound

The synthesis of this compound and its immediate precursors is a multi-step process that relies on carefully controlled chemical reactions. The primary pathways involve building the quinazoline core and then introducing the nitro and methoxy (B1213986) functional groups at specific positions.

Nitration Strategies on Quinazoline Cores

The introduction of a nitro group at the C6 position of the quinazoline ring is a crucial step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

A common method for nitration involves treating a quinazoline precursor with a mixture of concentrated nitric acid and sulfuric acid. google.commdpi.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring portion of the quinazoline core. For instance, 7-chloroquinazolin-4(3H)-one can be nitrated using a mixture of fuming nitric acid and sulfuric acid. mdpi.com The reaction temperature is carefully controlled, often starting at 0°C and then proceeding at a slightly elevated temperature, such as 30°C or up to 80°C, to ensure regioselectivity and to manage the exothermic nature of the reaction. google.commdpi.com The choice of precursor is vital; nitration can be performed on various substituted quinazolinones or their precursors, such as substituted 2-aminobenzoic acids, before the final cyclization to form the quinazoline ring. mdpi.comatlantis-press.com

Table 1: Nitration Reaction Conditions for Quinazoline Precursors

| Precursor | Reagents | Temperature | Reference |

| 7-Chloroquinazolin-4(3H)-one | Fuming Nitric Acid, Sulfuric Acid | 0°C, then 30°C for 1.5h | mdpi.com |

| Substituted Benzoate Ester | Nitric Acid | Not specified | atlantis-press.com |

| Quinazoline Precursor | Conc. Nitric Acid, Conc. Sulfuric Acid | 0°C to 80°C | google.com |

Methoxy Group Introduction via Nucleophilic Substitution Reactions

The methoxy group at the C7 position is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. This process often involves replacing a good leaving group, such as a halogen, with a methoxide source.

A key precursor, 7-fluoro-6-nitroquinazolin-4-ol, can be converted to 7-methoxy-6-nitroquinazolin-4-ol. webofproceedings.org This reaction is carried out by treating the fluoro-substituted compound with potassium hydroxide in methanol. The methoxide ions (CH₃O⁻) generated in the solution act as the nucleophile, displacing the fluoride ion at the C7 position. The reaction is generally heated to around 80°C to facilitate the substitution, achieving a high yield of 92%. webofproceedings.org Another example involves the formation of a methoxy group through alcoholysis with methanol, which has been observed during mass spectrometry analysis of 4,7-dichloro-6-nitroquinazoline, indicating the reactivity of the C7 position towards methoxide. mdpi.comresearchgate.netresearchgate.net This highlights that under the right conditions, a chloro group at C7 can also be substituted by a methoxy group.

Chlorination Processes for 4-Chloro-7-methoxy-6-nitroquinazoline

To increase the reactivity of the quinazoline ring for further substitutions, particularly at the C4 position, a hydroxyl group is often converted to a chloro group. This is a critical step for creating versatile intermediates like 4-chloro-7-methoxy-6-nitroquinazoline.

The chlorination of 7-methoxy-6-nitroquinazolin-4-ol is effectively achieved using a chlorinating agent such as thionyl chloride (SOCl₂). mdpi.comwebofproceedings.org The reaction is typically performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which facilitates the formation of the Vilsmeier reagent, a more reactive chlorinating species. The mixture is refluxed at elevated temperatures, for example, 90°C or 100°C, for several hours to ensure complete conversion. mdpi.comwebofproceedings.org Upon completion, the excess thionyl chloride is removed, often by rotary evaporation, and the product, 4-chloro-7-methoxy-6-nitroquinazoline, is isolated as a solid with a high yield, such as 86%. webofproceedings.org This 4-chloro derivative is a key intermediate, as the chlorine atom at the C4 position is an excellent leaving group, readily displaced by various nucleophiles to synthesize a wide range of quinazoline derivatives.

Table 2: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline

| Starting Material | Reagents | Temperature | Yield | Reference |

| 7-Methoxy-6-nitroquinazolin-4-ol | SOCl₂, DMF (cat.) | 90°C for 5h | 86% | webofproceedings.org |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | SOCl₂, DMF (cat.) | 100°C for 2h | 91.3% | mdpi.com |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and pressure is essential for maximizing product yields and purity.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a multifaceted role in the synthesis of quinazoline derivatives, influencing reactant solubility, reaction rates, and even the reaction pathway.

In the methoxylation step to form 7-methoxy-6-nitroquinazolin-4-ol, methanol serves as both the solvent and the reagent, providing the nucleophilic methoxide ions. webofproceedings.org For the subsequent chlorination step, thionyl chloride can act as both the reagent and the solvent, although co-solvents can be used. mdpi.comwebofproceedings.org Following the chlorination, toluene (B28343) is sometimes added and evaporated to help remove any remaining volatile impurities and excess reagents. mdpi.com In subsequent reactions involving the 4-chloro intermediate, solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are commonly employed. webofproceedings.org For nitration reactions, polar protic solvents such as acetic acid can be used in conjunction with the nitric and sulfuric acid mixture. google.com In some modern synthetic approaches, solvent-free conditions, often coupled with microwave irradiation, are explored to develop greener and more efficient processes. frontiersin.org The use of dimethylformamide (DMF) is common for cyclization steps and as a catalyst in chlorination reactions. webofproceedings.orgnih.gov

Temperature and Pressure Influences on Reaction Kinetics

Temperature is a critical parameter that directly influences the rate of chemical reactions in the synthesis of this compound.

Nitration: This reaction is typically initiated at a low temperature (0°C) to control the initial exothermic release of energy and is then allowed to warm to a higher temperature (30°C to 80°C) to drive the reaction to completion. google.commdpi.com

Methoxylation: The nucleophilic substitution to introduce the methoxy group generally requires heating, with temperatures around 80°C being effective. webofproceedings.org

Chlorination: The conversion of the 4-hydroxyl group to a 4-chloro group is conducted at high temperatures, such as 90°C to 100°C, to overcome the activation energy barrier for the reaction. mdpi.comwebofproceedings.org

While many of the synthetic steps for this compound are conducted at atmospheric pressure, pressure can be a significant factor in related reductive processes. For example, the reduction of a nitro group on a similar quinazoline derivative has been performed under hydrogen pressure (60 psi) in the presence of a catalyst, indicating that for certain transformations, pressure can be a key variable to accelerate reaction kinetics. chemicalbook.com The use of microwave-assisted synthesis also involves changes in pressure and temperature, often leading to dramatically reduced reaction times. frontiersin.org

Catalyst Application in Quinazoline Ring Formation and Functionalization

The synthesis of the quinazoline ring system, a foundational structure in many bioactive compounds, is greatly enhanced by the use of catalysts. These catalysts are pivotal in facilitating efficient ring formation and enabling diverse functionalization of the quinazoline core. Transition metals and, more recently, metal-free organocatalysts have been extensively employed to this end.

A primary route to the quinazoline scaffold involves the cyclization of precursors like 2-aminobenzonitriles or 2-aminobenzamides. Transition-metal catalysts, particularly those based on palladium, copper, and iron, are instrumental in these transformations. For instance, copper(I) iodide, when used with L-proline as a ligand, effectively catalyzes a one-pot, three-component reaction of isocyanides with aniline-dichloroacetonitrile adducts to form functionalized quinazolines through intramolecular C-H activation. thieme-connect.com This method is noted for its mild conditions and high yields. mdpi.com

Iron-catalyzed reactions also provide an efficient pathway. FeCl₂ can catalyze the transformation of 2-alkylamino N-H ketimines, derived from 2-alkylamino benzonitriles, into quinazolines via sp³ C-H oxidation and subsequent C-N bond formation. nih.gov This approach allows for the synthesis of C-2 alkylated or arylated quinazolines. nih.gov

Furthermore, direct C-H functionalization represents an advanced catalytic strategy that avoids the need for pre-functionalized substrates, thus improving atom economy. thieme-connect.com Ruthenium catalysts, for example, have been used for the dehydrogenative coupling of 2-amino-arylmethanols with nitriles to produce 2-arylquinazolines. nih.gov Similarly, cobalt-catalyzed methods, such as the dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles, offer a cost-effective and ligand-free option for quinazoline synthesis. rsc.org

Heterogeneous catalysts are particularly significant due to their ease of separation and potential for recyclability. rsc.org A cobalt zeolite imidazolate framework (ZIF-67) has demonstrated superior performance as a heterogeneous catalyst for the cyclization of 2-aminobenzoketones and benzylamines compared to common cobalt salts. nih.gov This highlights the advantages of using structured catalytic materials. nih.gov

Table 1: Comparison of Catalytic Methods for Quinazoline Synthesis

| Catalyst System | Starting Materials | Key Features | Yield Range | Reference |

| CuI / L-proline | Isocyanides, Aniline-dichloroacetonitrile adducts | Mild conditions, one-pot reaction, C-H activation | Good | thieme-connect.com |

| FeCl₂ / t-BuOOH | 2-Alkylamino benzonitriles, Grignard reagents | C(sp³)-H oxidation, synthesis of C-2 substituted quinazolines | 43-86% | nih.govrsc.org |

| ZIF-67 (Cobalt MOF) | 2-Aminobenzoketones, Benzylamines | Heterogeneous, reusable, better performance than cobalt salts | 75-89% | rsc.orgnih.gov |

| α-MnO₂ / TBHP | 2-Aminobenzylamines, Alcohols | Heterogeneous, reusable, broad substrate tolerance | 59-91% | rsc.org |

| Salicylic (B10762653) Acid / BF₃‧Et₂O | o-Aminobenzylamines, Benzylamines | Metal-free, uses O₂ as oxidant, good atom economy | Up to 81% | benthamdirect.com |

Sustainable and Green Chemistry Approaches in Quinazoline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolines to minimize environmental impact. openmedicinalchemistryjournal.com This involves the use of eco-friendly solvents, alternative energy sources, and highly efficient, recyclable catalysts. acs.org

Microwave-assisted organic synthesis (MAOS) has emerged as a key green technology, offering significant reductions in reaction times, increased yields, and cleaner product profiles compared to conventional heating. beilstein-journals.orgnih.govmdpi.com For example, the synthesis of triazoloquinazolinones and benzimidazoquinazolinones from aromatic aldehydes, an amine source, and dimedone can be achieved in nearly quantitative yields within minutes under microwave irradiation. nih.gov This method highlights the efficiency and minimal environmental impact of microwave-assisted synthesis. beilstein-journals.org Recently, microwave irradiation has been used to synthesize quinazolinones in water, an environmentally benign solvent, using aldehyde bisulfite adducts as stable aldehyde surrogates, which simplifies purification by avoiding column chromatography. jnanoworld.com

The use of sustainable and recyclable catalysts is another cornerstone of green quinazoline synthesis. acs.org Heterogeneous nanocatalysts, such as copper oxide (CuO) nanoparticles supported on activated carbon, have been used for the one-pot synthesis of quinazolines from 2-bromobenzaldehydes and primary amines in PEG-400, a green solvent. rsc.org Similarly, amine-functionalized MCM-41, a mesoporous silica (B1680970) material, serves as an efficient and recyclable heterogeneous catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide in water. tandfonline.com This catalyst can be reused for multiple cycles without a significant loss of activity. tandfonline.com

Solvent choice is critical for green synthesis. Deep eutectic solvents (DESs), such as choline (B1196258) chloride:urea, have been utilized as green reaction media for the synthesis of quinazolinone derivatives. researchgate.net These solvents are biodegradable, have low toxicity, and can facilitate high-yield reactions. researchgate.netresearchgate.net Water is another ideal green solvent, and its use has been demonstrated in the iodine-catalyzed oxidative cyclization of isatoic anhydride (B1165640) with aldehydes, offering a sustainable protocol with a near-zero E-factor (a measure of waste produced).

Metal-free catalytic systems are also gaining prominence. A novel method using salicylic acid as an organocatalyst, with atmospheric oxygen as the oxidant, has been developed for the synthesis of 2-substituted quinazolines from o-aminobenzylamines. benthamdirect.com This approach boasts excellent atom economy and a favorable environmental factor, aligning well with the goals of green chemistry. benthamdirect.com

Table 2: Green Chemistry Approaches in Quinazoline Synthesis

| Method | Catalyst/Solvent System | Key Green Features | Reaction Time | Yield Range | Reference |

| Microwave Synthesis | DMF | Rapid reaction, high yields, reduced energy use | Minutes | Nearly quantitative | nih.gov |

| Microwave Synthesis | Water | Green solvent, simplified purification | Not specified | 74% (example) | jnanoworld.com |

| Heterogeneous Nanocatalysis | CuO@C / PEG-400 | Recyclable catalyst, green solvent, ligand-free | 16 hours | Good to excellent | rsc.org |

| Deep Eutectic Solvents | Choline chloride:urea | Biodegradable solvent, green synthetic route | Not specified | Not specified | researchgate.netresearchgate.net |

| Metal-Free Catalysis | Salicylic Acid / O₂ | Organocatalyst, uses air as oxidant, high atom economy | Not specified | Up to 81% | benthamdirect.com |

Chemical Reactivity and Transformation Mechanisms of 7 Methoxy 6 Nitroquinazoline

Reactivity of the Nitro Group on the Quinazoline (B50416) Scaffold

The nitro group at the C6 position is a powerful electron-withdrawing group, significantly influencing the electronic properties of the quinazoline ring. This functional group is the primary site for several key transformations.

Reduction Reactions to Aminoquinazolines

The most common transformation of the nitro group on the 7-methoxy-6-nitroquinazoline scaffold is its reduction to a primary amine, yielding 6-amino-7-methoxyquinazoline derivatives. This conversion is a critical step in the synthesis of various biologically active compounds. A prevalent method for this reduction involves the use of iron powder in the presence of an ammonium (B1175870) chloride solution. nih.gov This classical method is effective for the reduction of aromatic nitro compounds.

The reaction proceeds by heating the nitroquinazoline with iron powder and ammonium chloride in a solvent mixture, such as isopropyl alcohol and water. nih.gov This process provides the corresponding 6-aminoquinazoline, which serves as a key building block for further functionalization. nih.gov

Table 1: Conditions for the Reduction of this compound Derivatives

| Reagents | Solvent | Temperature | Product | Reference |

| Iron powder, NH₄Cl | Isopropyl alcohol/Water | 100 °C | 6-Aminoquinazoline derivative | nih.gov |

This table is based on a representative example of nitro group reduction on a substituted 6-nitroquinazoline (B1619102) scaffold.

Palladium-Catalyzed Transformations Involving the Nitro Moiety

Often, the synthetic strategy involves the reduction of the nitro group to an amine, as described previously. This resulting amino group can then be converted into a more suitable functional group for palladium catalysis, such as a halide or triflate, or it can participate directly in certain coupling reactions. The electronic influence of the original nitro position continues to affect the regioselectivity and efficiency of these subsequent catalytic steps. nih.gov

Nucleophilic Aromatic Substitution Adjacent to the Nitro Group

The strong electron-withdrawing nature of the nitro group significantly activates the quinazoline ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, this activation facilitates the displacement of leaving groups at positions C5 and C7.

For instance, the synthesis of 7-methoxy-6-nitroquinazolin-4-ol can be achieved from 7-fluoro-6-nitroquinazolin-4-ol via a nucleophilic aromatic substitution reaction where a methoxide (B1231860) ion displaces the fluoride (B91410) ion. webofproceedings.org The presence of the nitro group at C6 is essential for this reaction to proceed efficiently by stabilizing the negatively charged intermediate (a Meisenheimer-like complex) that forms during the reaction. libretexts.orgnih.gov This reactivity is a key strategy for introducing various substituents at the C7 position. researchgate.net

Reactivity of the Methoxy (B1213986) Group

Demethylation Reactions and Formation of Hydroxyquinazolines

The methoxy group can be cleaved to form the corresponding hydroxyquinazoline, a process known as demethylation. This transformation is valuable as it can alter the biological activity of the molecule or provide a site for further functionalization. While specific demethylation studies on this compound are not extensively detailed, general methods for aryl methyl ether cleavage are applicable. These methods often employ strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

The choice of reagent is critical to avoid unwanted side reactions, given the presence of the sensitive nitro group and the quinazoline core. The resulting 7-hydroxy-6-nitroquinazoline derivative can exhibit different properties compared to its methoxylated precursor. For example, in one study on related 4-anilino-6-aminoquinazoline derivatives, a compound with a methoxy group at the 7-position showed activity, whereas the corresponding hydroxy derivative did not. nih.gov

Role of Methoxy Group in Directing Electrophilic Aromatic Substitution

The methoxy group is a strongly activating, ortho, para-director for electrophilic aromatic substitution (EAS) reactions. wikipedia.org Conversely, the nitro group is a strongly deactivating, meta-director. wikipedia.org The quinazoline nucleus itself is an electron-deficient system and is generally resistant to electrophilic attack.

Reactivity of the Quinazoline Heterocycle

The reactivity of the this compound heterocycle is characterized by the distinct chemical properties of its pyrimidine (B1678525) and benzene (B151609) rings. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-4 position. Conversely, the fused benzene ring's reactivity towards electrophiles is influenced by the directing effects of the methoxy and nitro substituents.

Nucleophilic Substitution at C-4 Position (e.g., of 4-chloro-7-methoxy-6-nitroquinazoline)

The C-4 position of the quinazoline ring is highly activated towards nucleophilic substitution, a characteristic that is exploited in the synthesis of a wide array of functionalized derivatives. This reactivity is particularly pronounced when a good leaving group, such as a chlorine atom, is present at this position. The precursor, 4-chloro-7-methoxy-6-nitroquinazoline (B1631271), serves as a versatile intermediate for introducing various nucleophiles.

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the nitro group on the adjacent benzene ring, significantly polarizes the C-4 carbon, making it highly electrophilic. This facilitates the attack by a diverse range of nucleophiles, including amines, alcohols, and thiols, leading to the displacement of the chloride ion.

A notable example of this reactivity is the synthesis of kinase inhibitors, where the 4-chloro-7-methoxy-6-nitroquinazoline core is a common building block. For instance, reaction with p-aminophenol in the presence of a base like potassium tert-butoxide proceeds readily to yield the corresponding 4-(aryloxy)quinazoline derivative. This type of nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the elaboration of the this compound scaffold.

| Reactant | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|

| 4-chloro-7-methoxy-6-nitroquinazoline | p-aminophenol | 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline | THF, potassium tert-butoxide, N2, room temperature |

| 4-chloro-7-methoxy-6-nitroquinazoline | Aniline (B41778) | N-phenyl-7-methoxy-6-nitroquinazolin-4-amine | Various, typically base-catalyzed |

| 4-chloro-7-methoxy-6-nitroquinazoline | Methanol (B129727) | 4,7-dimethoxy-6-nitroquinazoline | Base (e.g., sodium methoxide) |

Electrophilic Aromatic Substitution Patterns on the Fused Benzene Ring

While the pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature, the fused benzene ring can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the methoxy and nitro groups.

The methoxy group at C-7 is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The nitro group at C-6, conversely, is a strong deactivating group and a meta-director, withdrawing electron density from the ring.

In this specific substitution pattern, the positions available for electrophilic attack on the benzene ring are C-5 and C-8.

Position C-5: This position is ortho to the deactivating nitro group and meta to the activating methoxy group.

Position C-8: This position is meta to the deactivating nitro group and ortho to the activating methoxy group.

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH3 | 7 | Activating | Ortho, Para |

| -NO2 | 6 | Deactivating | Meta |

Ring Opening and Rearrangement Reactions of the Quinazoline Core

The quinazoline ring system, while aromatic, can undergo ring-opening reactions under certain conditions, particularly when subjected to strong nucleophiles or harsh reaction conditions. The electron-deficient pyrimidine moiety is the more susceptible part of the heterocycle to such transformations.

For this compound, the presence of the strongly electron-withdrawing nitro group would further activate the pyrimidine ring towards nucleophilic attack, potentially leading to ring cleavage. For instance, treatment with strong bases like sodium hydroxide (B78521) at elevated temperatures could initiate a nucleophilic attack at C-4, followed by cleavage of the N3-C4 or N1-C2 bonds. However, specific studies detailing the ring-opening reactions of this compound are scarce. General mechanisms for quinazoline ring-opening often involve initial nucleophilic addition to the pyrimidine ring, followed by a series of bond cleavages and rearrangements.

Rearrangement reactions involving the quinazoline core itself are not commonly reported for this specific substitution pattern. More common are rearrangements of substituents attached to the ring. For example, under certain conditions, a Dimroth rearrangement could be envisioned if an appropriate substituent is present at the C-4 position, leading to an exchange of the exocyclic nitrogen atom with the N-3 ring nitrogen. Again, the absence of specific experimental data for this compound necessitates that these possibilities are considered based on the known reactivity of the broader quinazoline class of compounds.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic routes. While detailed mechanistic studies on this specific compound are limited, insights can be drawn from computational and kinetic studies on related quinazoline derivatives.

Elucidation of Reaction Pathways and Transition States

The nucleophilic aromatic substitution at the C-4 position of 4-chloro-7-methoxy-6-nitroquinazoline is presumed to proceed through a classic SNAr mechanism. This pathway involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the electrophilic C-4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the electron-deficient quinazoline ring system, including the nitro group.

Departure of the leaving group: The chloride ion is expelled from the Meisenheimer complex, restoring the aromaticity of the quinazoline ring and yielding the substituted product.

Computational studies on similar chloroquinazoline systems have been employed to model the transition states of these reactions. These studies help in understanding the energy barriers of the reaction and the geometry of the transition state, providing insights into the factors that influence the reaction rate. For this compound, the transition state for the nucleophilic attack would involve the partial formation of the bond between the nucleophile and C-4 and the partial breaking of the C-Cl bond. The stability of this transition state is a key determinant of the reaction's feasibility.

Kinetic Studies of Quinazoline Functionalization Reactions

Kinetic studies provide quantitative data on reaction rates and can help to elucidate reaction mechanisms. While no specific kinetic data for the functionalization of this compound has been found in the reviewed literature, studies on related systems offer valuable context.

For example, kinetic investigations of nucleophilic substitution reactions on various substituted 4-chloroquinazolines have been performed. These studies typically measure the rate of reaction as a function of nucleophile concentration, temperature, and solvent polarity. The data obtained can be used to determine the rate law of the reaction and to calculate activation parameters such as the activation energy (Ea) and the pre-exponential factor (A).

Such studies on analogous compounds generally support the SNAr mechanism, showing a dependence of the reaction rate on the concentration of both the quinazoline substrate and the nucleophile. The presence of the electron-withdrawing nitro group in this compound is expected to significantly accelerate the rate of nucleophilic substitution at the C-4 position compared to unsubstituted or electron-donating group-substituted quinazolines.

Derivatization Strategies and Analogue Synthesis Utilizing 7 Methoxy 6 Nitroquinazoline

Functionalization of the Nitro Group to Diverse Moieties (e.g., amine, amide)

The nitro group at the C-6 position is a key functional handle that can be readily converted into other important moieties, primarily the amino group, which can then be further derivatized.

Reduction to Amine: The reduction of the C-6 nitro group to a primary amine is a fundamental transformation in the synthesis of many quinazoline-based inhibitors. This reaction introduces a nucleophilic site and a hydrogen bond donor, which is often crucial for biological activity. Several established methods are effective for this conversion. A common and efficient method involves the use of iron powder in the presence of an ammonium (B1175870) chloride solution. For instance, N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine has been successfully reduced to its corresponding 6-amino derivative using iron powder and ammonium chloride in an ethanol/water mixture at elevated temperatures. mdpi.com Other widely used reagents for nitro group reduction that are applicable in this context include tin(II) chloride (SnCl₂) in an acidic medium and catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). mdpi.com

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| Fe / NH₄Cl | EtOH/H₂O, 80 °C | mdpi.com |

| SnCl₂ · 2H₂O | EtOH, HCl, Reflux | General Method |

| H₂ / Pd/C | MeOH or EtOH, RT, atmospheric pressure | General Method |

| Sodium Dithionite (Na₂S₂O₄) | EtOH/H₂O, Reflux | General Method |

Conversion to Amide: Once the amine is formed, it can be readily acylated to form a variety of amides. This can be achieved by reacting the 6-aminoquinazoline intermediate with acyl chlorides or anhydrides. Furthermore, a one-pot protocol has been developed to convert nitro-arenes directly into N-aryl amides. This process involves a metal-free reduction of the nitro group, often mediated by trichlorosilane, followed by the in-situ addition of an anhydride (B1165640) to afford the corresponding N-aryl carboxyamide in good to excellent yields. This streamlined approach avoids the isolation of the potentially sensitive aniline (B41778) intermediate.

Chemical Modifications of the Methoxy (B1213986) Group

The methoxy group at the C-7 position is another site for modification, although it is generally less reactive than the C-4 position or the nitro group. The most common modification is demethylation to yield a hydroxyl group (a phenol). This transformation is significant as it can alter solubility, provide a new site for further functionalization (e.g., etherification with various alkyl chains), and introduce a critical hydrogen bond donor/acceptor for receptor binding.

Cleavage of aryl methyl ethers is typically achieved under strong acidic conditions using reagents like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgchemistrysteps.commasterorganicchemistry.com The mechanism involves protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. masterorganicchemistry.com More modern and milder methods have also been developed, such as using tris(pentafluorophenyl)borane (B72294) in the presence of silyl (B83357) hydrides, which converts the aryl methyl ether to a siloxane that can be easily cleaved. researchgate.net

Introduction of Various Substituents at the C-4 Position through Nucleophilic Displacement Reactions

The C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. This makes it the most common and versatile position for introducing a wide range of substituents, which is a cornerstone in the design of kinase inhibitors.

The synthetic strategy typically involves a two-step process:

Activation of the C-4 Position: The precursor, 7-methoxy-6-nitroquinazolin-4(3H)-one, is first treated with a chlorinating agent to convert the hydroxyl group into a more reactive chloro group. webofproceedings.orgeasycdmo.com Common reagents for this transformation include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). webofproceedings.org This yields the key intermediate, 4-chloro-7-methoxy-6-nitroquinazoline (B1631271).

Nucleophilic Displacement: The highly reactive 4-chloro intermediate is then subjected to reaction with various nucleophiles. The electron-withdrawing effect of the nitro group and the pyrimidine (B1678525) ring activates the C-4 position for attack. A diverse array of nitrogen, oxygen, and sulfur nucleophiles can be employed to generate a library of analogues. For example, reaction with p-aminophenol in the presence of a base like potassium tert-butoxide yields 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline. webofproceedings.org Similarly, substituted anilines are frequently used to synthesize 4-anilinoquinazoline (B1210976) derivatives, a core structure in many EGFR inhibitors. webofproceedings.org

| Nucleophile | Resulting C-4 Substituent | Reference |

|---|---|---|

| p-Aminophenol | -(O)-C₆H₄-NH₂ | webofproceedings.org |

| Substituted Anilines | -(NH)-Ar | webofproceedings.org |

| Aliphatic Amines | -(NH)-Alkyl / -(NR₂)-Alkyl | General Method |

| Alcohols/Phenols | -O-Alkyl / -O-Ar | webofproceedings.org |

| Thiols/Thiophenols | -S-Alkyl / -S-Ar | General Method |

Synthesis of Complex Quinazoline Analogues from 7-Methoxy-6-nitroquinazoline as a Key Intermediate

This compound is a crucial intermediate in the multi-step synthesis of numerous complex, biologically active molecules, particularly in the field of oncology. webofproceedings.org Many small-molecule inhibitors of the epidermal growth factor receptor (EGFR) family of tyrosine kinases feature the 4-anilinoquinazoline scaffold.

A typical synthetic sequence might involve:

Chlorination of 7-methoxy-6-nitroquinazolin-4(3H)-one to get 4-chloro-7-methoxy-6-nitroquinazoline. webofproceedings.org

Nucleophilic substitution at the C-4 position with a desired substituted aniline.

Reduction of the C-6 nitro group to an amine.

Further functionalization of the newly formed C-6 amino group, for example, by acylation to introduce moieties that can form covalent bonds with the target protein or enhance solubility and pharmacokinetic properties.

For instance, the synthesis of 4-((7-methoxy-6-nitroquinazolin-4-yl)oxy)aniline serves as a valuable step for producing anti-tumor drugs that target the EGFR family. webofproceedings.org The strategic, sequential modification of the different functional groups on the this compound core allows for the construction of highly potent and selective drug candidates.

Stereoselective Synthesis of Chiral Quinazoline Derivatives

The synthesis of chiral quinazoline derivatives is an area of growing interest, as stereochemistry can play a critical role in drug efficacy and safety. However, the use of this compound as a direct precursor in stereoselective syntheses is not widely documented in the reviewed literature. Typically, chirality is introduced into quinazoline-containing molecules by attaching a pre-existing chiral side chain or auxiliary. This is often accomplished via the nucleophilic displacement reactions described in section 4.3, where a chiral amine or alcohol is used as the nucleophile to attack the C-4 position. While this introduces a chiral center into the final molecule, the reaction itself is not usually a stereoselective synthesis involving the quinazoline core directly. Therefore, while chiral quinazoline derivatives are important, specific methods for the stereoselective synthesis starting from the prochiral this compound scaffold are not prominently reported.

Theoretical and Computational Chemistry Studies on 7 Methoxy 6 Nitroquinazoline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 7-Methoxy-6-nitroquinazoline, the interplay between the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing nitro group (-NO2) on the quinazoline (B50416) scaffold dictates its electronic properties.

Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. In this compound, the HOMO is likely to be localized more towards the electron-rich part of the molecule, influenced by the methoxy group and the quinazoline ring's nitrogen atoms. The LUMO, on the other hand, is expected to be concentrated around the electron-deficient nitro group and the pyrimidine (B1678525) ring of the quinazoline system.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.5 | Second lowest unoccupied molecular orbital |

| LUMO | -2.8 | Lowest unoccupied molecular orbital, indicating electrophilic sites |

| HOMO | -6.5 | Highest occupied molecular orbital, indicating nucleophilic sites |

| HOMO-1 | -7.2 | Second highest occupied molecular orbital |

Note: These values are illustrative and represent a plausible scenario based on computational studies of similar aromatic compounds. Actual values would require specific DFT calculations.

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations can provide a suite of reactivity descriptors that quantify a molecule's chemical behavior. These descriptors are derived from the electronic structure and molecular orbital energies.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the opposing electronic effects of the methoxy and nitro groups are expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive.

Other global reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated by -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ2 / 2η, where μ is the electronic chemical potential, μ = -χ).

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| HOMO-LUMO Gap (ΔE) | 3.7 | Indicates moderate to high reactivity |

| Ionization Potential (I) | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | 2.8 | Energy gained by accepting an electron |

| Electronegativity (χ) | 4.65 | Moderate tendency to attract electrons |

| Chemical Hardness (η) | 1.85 | Moderately resistant to electronic change |

| Chemical Softness (S) | 0.54 | Moderately susceptible to electronic change |

| Electrophilicity Index (ω) | 5.85 | Good electrophilic character |

Note: These values are illustrative and based on general principles for similar molecules.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would likely show:

Negative potential (red/yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be expected around the oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atoms of the quinazoline ring.

Positive potential (blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially on the carbon atom attached to the nitro group.

Neutral potential (green): Regions with intermediate electron density.

The MEP analysis would be crucial in understanding the intermolecular interactions of this compound and its preferred sites for chemical reactions.

Prediction of Reaction Mechanisms and Energy Profiles for Transformations

Computational chemistry can be employed to predict the mechanisms of chemical reactions involving this compound and to calculate the energy profiles of these transformations. This is typically done by locating the transition state (TS) structures and calculating the activation energies.

Given its structure, several types of reactions could be computationally investigated:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Computational studies could model the reaction with various nucleophiles, determining the preferred site of attack and the energy barrier for the reaction.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, a common transformation in organic synthesis. Quantum chemical calculations could elucidate the multi-step mechanism of this reduction, identifying key intermediates and transition states.

Electrophilic Attack on the Ring: While the nitro group deactivates the ring towards electrophilic attack, the methoxy group is activating. Computational studies could predict the regioselectivity of electrophilic substitution reactions, such as nitration or halogenation.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is important for understanding the three-dimensional structure of a molecule and its flexibility. For this compound, the primary conformational flexibility arises from the rotation of the methoxy group. Computational methods can be used to perform a potential energy surface scan by rotating the C-O bond of the methoxy group to identify the most stable conformer(s).

Intermolecular interactions play a critical role in the solid-state structure and properties of a compound. For this compound, potential intermolecular interactions include:

Hydrogen Bonding: If crystallized from a protic solvent, the nitrogen atoms of the quinazoline ring and the oxygen atoms of the nitro and methoxy groups could act as hydrogen bond acceptors.

π-π Stacking: The planar aromatic quinazoline ring can participate in π-π stacking interactions with neighboring molecules.

Dipole-Dipole Interactions: The polarized nature of the molecule will lead to significant dipole-dipole interactions.

Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in a crystal lattice. mdpi.com

Spectroscopic Property Predictions for Mechanistic Interpretation

Computational chemistry can predict various spectroscopic properties, which can be invaluable for confirming the structure of reaction products and for interpreting reaction mechanisms.

Computational NMR: DFT calculations can predict the 1H and 13C NMR chemical shifts of this compound. mdpi.comnih.gov These predicted spectra can be compared with experimental data to confirm the structure. Furthermore, computational NMR can be used to predict the chemical shifts of proposed intermediates and products in a reaction, aiding in the elucidation of the reaction mechanism. For example, a change in the chemical shift of a particular carbon atom could provide evidence for bond formation or cleavage at that site.

Table 3: Hypothetical Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 9.2 | s |

| H-4 | 8.8 | s |

| H-5 | 8.5 | s |

| H-8 | 7.5 | s |

| OCH3 | 4.1 | s |

Note: These are illustrative values. Actual chemical shifts depend on the solvent and the level of theory used for the calculation.

Computational IR and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated and compared to experimental IR and Raman spectra. This can help in identifying the presence of specific functional groups and in tracking changes in bonding during a chemical reaction.

Investigation of Non-Covalent Interactions and Supramolecular Assembly of this compound: A Data Deficit

A thorough investigation into the non-covalent interactions and supramolecular assembly of the chemical compound this compound could not be completed. Extensive searches of scientific databases, including the Cambridge Structural Database (CSD), have yielded no publicly available crystal structure data for this specific molecule.

The analysis of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, is critically dependent on the precise atomic coordinates and unit cell parameters that are determined through single-crystal X-ray diffraction analysis. Without this foundational data, any detailed discussion or generation of data tables regarding the supramolecular architecture of this compound would be purely speculative and scientifically unfounded.

While general principles of supramolecular chemistry in related nitro-containing heterocyclic compounds and quinazoline derivatives are established, a specific and accurate account for this compound is not possible at this time. The presence of the nitro group, methoxy group, and the quinazoline core suggests the potential for a rich variety of intermolecular interactions that would guide its crystal packing. However, without experimental data, the nature and geometry of these interactions remain unknown.

Therefore, the following section on the theoretical and computational chemistry studies of this compound, specifically focusing on the investigation of its non-covalent interactions and supramolecular assembly, cannot be provided. Further experimental work, namely the successful crystallization and subsequent X-ray crystallographic analysis of this compound, is required before a detailed and accurate report on these structural aspects can be composed.

Advanced Analytical Methodologies for Studying Reactions and Transformations of 7 Methoxy 6 Nitroquinazoline

In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., FT-IR, UV-Vis, NMR)

In situ spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time without disturbing the reaction mixture.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to track the functional group transformations during the synthesis or derivatization of 7-Methoxy-6-nitroquinazoline. mdpi.comresearchgate.net By monitoring the characteristic vibrational frequencies, one can observe the disappearance of reactant peaks and the appearance of product peaks. For instance, the stretching vibrations of the nitro group (NO₂) and the carbonyl group (C=O) in the quinazolinone ring provide distinct signals that can be monitored to follow the reaction course. researchgate.net Changes in the fingerprint region can also provide information about the formation of new chemical bonds. The stability and photostability of quinazoline (B50416) derivatives can also be assessed using FTIR spectroscopy, which reveals if laser radiation breaks chemical bonds affecting the substituents or the quinazoline core. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the molecule. researchgate.net The quinazoline ring system possesses a chromophore that absorbs in the UV-Vis region. Alterations to the substitution pattern or the progression of a reaction that modifies the conjugated system will result in a shift in the absorption maxima (λmax). This allows for the quantitative monitoring of reactant and product concentrations over time, providing valuable kinetic data. The stability of quinazoline solutions under various environmental conditions can also be determined using this method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more commonly used for structural elucidation, NMR can be adapted for in-situ reaction monitoring. By acquiring spectra at regular intervals, it is possible to track the changes in the chemical environment of specific protons and carbons. For this compound, monitoring the signals of the aromatic protons and the methoxy (B1213986) group can provide direct evidence of the reaction's progress and the formation of intermediates or byproducts. mdpi.com

High-Resolution Mass Spectrometry for Identification of Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate identification of compounds by providing the exact mass of a molecule, which allows for the determination of its elemental composition. mdpi.com

This technique is particularly valuable for identifying transient reaction intermediates and final products in the complex reaction mixtures involving this compound. nih.govrsc.org Electrospray ionization (ESI) is a soft ionization technique frequently used to introduce ions from the reaction solution into the mass spectrometer with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) further aids in structural characterization by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. Understanding the specific fragmentation patterns of the quinazoline core is crucial for the rapid characterization of impurities and unknown products formed during synthesis. soton.ac.uk This detailed analysis provides confidence in the identification of both expected products and unforeseen byproducts, offering a deeper understanding of the reaction mechanism.

| Technique | Application for this compound | Information Obtained |

| HRMS (ESI) | Accurate mass determination of products and intermediates. | Elemental composition (molecular formula). |

| MS/MS | Structural analysis of ions through fragmentation. | Confirmation of molecular structure, identification of impurities. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives (e.g., 2D NMR techniques)

While one-dimensional (1D) ¹H and ¹³C NMR are standard for basic characterization, advanced two-dimensional (2D) NMR techniques are essential for the unambiguous structural elucidation of complex derivatives of this compound. mdpi.commdpi.com

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks. For quinazoline derivatives, a H-H COSY spectrum would reveal which aromatic protons are adjacent to each other, helping to assign their positions on the bicyclic ring system. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful 2D NMR techniques, as it shows correlations between protons and carbons that are separated by two or three bonds. For a derivative of this compound, HMBC can be used to confirm the placement of substituents by observing correlations between the protons of one ring and the carbons of the other, or between substituent protons and ring carbons. researchgate.net For example, an HMBC spectrum of 6-nitroquinazoline-2,4(1H,3H)-dione shows correlations between C5/H1 and C9/H1, confirming the connectivity within the molecule. researchgate.net

These advanced techniques are critical when dealing with novel or structurally complex derivatives where 1D spectra may be ambiguous. researchgate.net

| 2D NMR Technique | Type of Correlation | Application in Structural Elucidation |

| COSY | ¹H-¹H | Identifies neighboring protons in the aromatic system. researchgate.net |

| HSQC | ¹H-¹³C (one bond) | Assigns carbon signals based on attached protons. |

| HMBC | ¹H-¹³C (multiple bonds) | Confirms connectivity and placement of substituents. researchgate.net |

X-ray Crystallography for Studying Solid-State Structures and Conformational Analysis of Derivatives

X-ray crystallography provides definitive, high-resolution three-dimensional structural information of a compound in its solid, crystalline state. This technique is the gold standard for determining the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

For derivatives of this compound, single-crystal X-ray diffraction can:

Confirm Molecular Structure: It provides unambiguous proof of the connectivity of atoms, confirming the results of spectroscopic analysis. nih.gov

Analyze Conformation: It reveals the preferred conformation of the molecule in the solid state, including the planarity of the quinazoline ring system. mdpi.comresearchgate.net

Study Intermolecular Interactions: It details how molecules pack in the crystal lattice, revealing important non-covalent interactions such as hydrogen bonding and π–π stacking. mdpi.comresearchgate.net For instance, in the crystal structure of 6-nitroquinazoline-2,4(1H,3H)-dione, molecules are linked by strong intermolecular N—H∙∙∙O hydrogen bonds. researchgate.net

This information is vital for understanding structure-property relationships and for designing molecules with specific solid-state properties.

Table: Example Crystallographic Data for a Quinazolinone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 21/c |

| Key Interactions | π–π stacking, N—H∙∙∙O hydrogen bonds |

Data derived from studies on related quinazolinone structures. mdpi.comresearchgate.net

Chromatographic Techniques (HPLC, GC-MS, TLC) for Separation and Purity Assessment of Reaction Mixtures

Chromatography is a cornerstone of synthetic chemistry, essential for both monitoring reactions and purifying products.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. It is also used to determine the appropriate solvent system for larger-scale purification. youtube.com

Column Chromatography: This is a standard preparative technique used to separate the desired product from unreacted starting materials, reagents, and byproducts. Silica (B1680970) gel is a commonly used stationary phase for the purification of quinazoline derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a synthesized compound and to quantify the components of a mixture. Reversed-phase HPLC (RP-HPLC) is often used to separate closely related quinazoline derivatives. asianpubs.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can be used to separate components of a mixture and identify them based on their mass spectra. youtube.com

Electrochemical Characterization of Redox Processes Involving the Nitro Group

The nitro group (-NO₂) on the quinazoline ring is electrochemically active and can undergo reduction. The study of these redox processes is important as they can be central to the compound's biological activity or its synthetic transformations. nih.gov

Electrochemical techniques, such as cyclic voltammetry (CV) , are used to investigate the redox behavior of the nitro group. A CV experiment can determine the reduction potential of the nitro group, providing insight into the ease with which it accepts electrons. It can also reveal the stability of the resulting radical anion and subsequent intermediates. The transformation of a nitro group can proceed through intermediates like nitroso and hydroxylamine species before complete reduction to an amino group. Understanding these redox pathways is crucial, as the nitro group's ability to generate reactive oxygen species can be linked to its pharmacological effects. nih.gov Furthermore, mechanistic studies of related nitro-containing compounds have shown the involvement of intramolecular redox reactions in the formation of new heterocyclic systems. rsc.org The electronic parameters, such as the HOMO-LUMO gap and electron affinity, can be calculated to further characterize the reaction capabilities of nitro-substituted quinazolines. mdpi.com

Potential Non Biological/non Clinical Applications and Future Research Areas

Utilization as a Chemical Precursor in the Development of Functional Materials

The most established non-biological application of 7-Methoxy-6-nitroquinazoline is its role as a versatile chemical precursor. The reactivity of the quinazoline (B50416) ring system, particularly the nitro and methoxy (B1213986) substituents, allows for a variety of chemical modifications to build more complex molecular architectures. The nitro group can be reduced to an amine, which then serves as a key functional handle for further derivatization, such as amide bond formation or the construction of larger heterocyclic systems.

This reactivity is fundamental to its use in synthesizing a range of organic compounds. For instance, it is a known intermediate in the creation of more elaborate molecules, where the quinazoline core is a crucial pharmacophore. The transformation of the 4-hydroxy group (in its tautomeric quinazolinone form) to a 4-chloro substituent using reagents like thionyl chloride or phosphorus oxychloride is a common strategy to introduce nucleophiles at this position. This highlights its utility as a building block for creating libraries of diverse quinazoline derivatives for various screening purposes, including materials science.

Exploration of Optical and Electronic Properties for Device Applications (e.g., OLEDs, Sensors)

The inherent aromaticity and rigid bicyclic structure of the quinazoline core provide a robust framework for the development of organic electronic materials. Quinazoline derivatives have been successfully employed as electron-accepting units in push-pull chromophores, which are essential for various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs). ntu.edu.twresearchgate.net The this compound molecule itself possesses an intrinsic push-pull character due to the electron-donating methoxy group and the electron-withdrawing nitro group, which can lead to interesting photophysical properties like intramolecular charge transfer (ICT).

This push-pull architecture is a key design principle for creating materials with thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of OLEDs. urfu.ru While direct studies on this compound are limited, related quinazoline-based emitters have achieved high external quantum efficiencies (EQEs) of up to 28% in OLED devices. ntu.edu.tw The electronic properties of substituted quinazolines can be finely tuned, suggesting that this compound could serve as a foundational structure for new TADF emitters or host materials in OLEDs. researchgate.netbeilstein-journals.org

Furthermore, the quinazoline scaffold is a promising platform for developing chemosensors. urfu.ru For example, a pyrrole-quinazoline derivative has been shown to act as a turn-off fluorescent sensor for copper ions (Cu²⁺). nih.gov Another quinazolinone-based probe was developed for the selective turn-on fluorescent detection of carbon monoxide, where the nitro group is reduced to a highly fluorescent amino group. nih.gov This suggests that this compound, containing a nitro group, could be explored as a precursor for reaction-based sensors for reducing agents or gases in non-biological contexts.

| Application Area | Relevant Quinazoline Derivative Type | Observed Performance/Property | Potential Role of this compound |

| OLEDs | Quinazoline-based TADF emitters | External Quantum Efficiency (EQE) up to 28% ntu.edu.tw | Core scaffold for new emitter or host materials. |

| Sensors | Pyrrole-quinazoline derivatives | "Turn-off" fluorescence sensing of Cu²⁺ nih.gov | A foundational structure for new chemosensors. |

| Gas Sensing | Nitrophenyl-quinazolinone | "Turn-on" fluorescence sensing of CO nih.gov | Precursor for a reaction-based sensor. |

Role in Catalysis or as Ligands for Metal Complexes

The nitrogen atoms within the quinazoline ring are capable of coordinating with metal ions, making quinazoline derivatives attractive candidates for use as ligands in coordination chemistry. orientjchem.org The resulting metal complexes can exhibit a range of properties, including catalytic activity. The specific substituents on the quinazoline ring, such as the methoxy group on this compound, can influence the electron density on the nitrogen atoms, thereby modulating the stability and reactivity of the corresponding metal complexes.

Research has demonstrated that metal complexes involving quinazoline derivatives can be stable and possess distinct structural properties. orientjchem.org Various transition metal-catalyzed reactions have been developed for the synthesis of the quinazoline scaffold itself, indicating a strong interaction between the heterocyclic system and metal centers. mdpi.commdpi.com This suggests that this compound could be functionalized to create bespoke ligands for homogeneous or heterogeneous catalysis. For instance, the nitro group could be transformed into other coordinating groups, or the core structure could be appended with phosphine (B1218219) or other ligand moieties to create novel catalytic systems.

Development of Chemical Probes for Non-Biological Systems

A chemical probe is a small molecule used to study and manipulate a system of interest. While much of the research on quinazoline-based probes has focused on biological targets like receptors, the principles can be extended to non-biological systems. nih.gov The development of a probe requires a recognition element that selectively interacts with an analyte and a signaling component that produces a detectable response.

The this compound structure offers a tunable platform for designing such probes. Its fluorescence properties can be modulated by chemical modifications, making it a candidate for the signaling component. The quinazoline ring can be functionalized to introduce specific binding sites (the recognition element) for various non-biological analytes, such as metal ions, anions, or neutral molecules. The inherent fluorescence of some quinazolinone derivatives makes them suitable for creating probes that signal binding events through changes in light emission. nih.gov The nitro group, in particular, often quenches fluorescence, a property that can be exploited in "turn-on" probes where a reaction with the analyte removes the nitro group and restores fluorescence.

Supramolecular Chemistry and Host-Guest Systems Involving Quinazoline Derivatives

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The planar, aromatic structure of this compound makes it a candidate for participating in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. Additionally, the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen atoms of the methoxy and nitro groups can act as hydrogen bond acceptors, while the C-H bonds of the aromatic rings can serve as weak hydrogen bond donors.

These features suggest that this compound and its derivatives could be incorporated into larger supramolecular structures or act as guest molecules within molecular hosts. The design of complex, self-assembled materials with specific functions, such as molecular recognition or transport, could potentially leverage the quinazoline scaffold. While this area is largely unexplored for this specific compound, the fundamental properties of the quinazoline ring system are well-suited for applications in host-guest chemistry and the broader field of supramolecular materials science.